Carboxylic Acid pKa: 2,6-Difluoro Substitution Reduces pKa by Approximately 1.86 Units vs. Non-Fluorinated 4-Vinylbenzoic Acid
The electron-withdrawing effect of the two ortho-fluorine atoms in 2,6-difluoro-4-vinyl-benzoic acid substantially increases the acidity of the carboxylic acid group relative to non-fluorinated analogs. The predicted pKa of 2,6-difluoro-4-vinyl-benzoic acid is 2.38 ± 0.10 , whereas the pKa of 4-vinylbenzoic acid is approximately 4.24 . This 1.86-unit decrease in pKa corresponds to a roughly 72-fold increase in acid dissociation constant (Ka), reflecting the strong electron-withdrawing influence of the ortho-fluorines through both inductive and field effects. The quantitative pKa shift places 2,6-difluoro-4-vinyl-benzoic acid in a distinctly more acidic regime, with implications for solubility, salt formation, and reactivity in acid-catalyzed transformations.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.38 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-Vinylbenzoic acid: pKa = 4.24 |
| Quantified Difference | ΔpKa = -1.86 (approximately 72× increase in Ka) |
| Conditions | Aqueous solution; predicted values |
Why This Matters
The ~1.9-unit pKa reduction directly impacts deprotonation equilibrium, enabling distinct pH-dependent extraction, purification, and salt-formation protocols that are inaccessible with the non-fluorinated analog.
